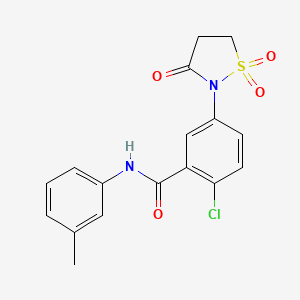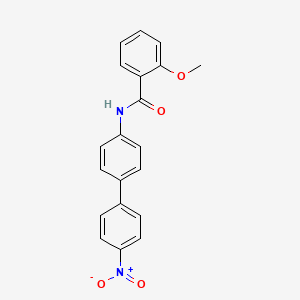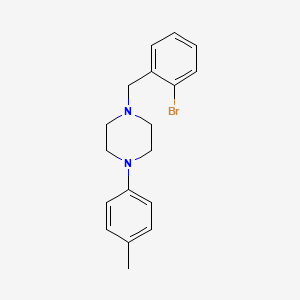![molecular formula C16H23FN2O3S B5066109 N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5066109.png)
N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly known as CES, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CES belongs to the class of sulfonylurea compounds, which are widely used as hypoglycemic agents in the treatment of type 2 diabetes mellitus. However, CES has shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
CES exerts its pharmacological effects by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel. This binding leads to the closure of the KATP channel, which results in the depolarization of the cell membrane and the release of insulin in pancreatic beta cells. In cancer cells, the closure of the KATP channel leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which inhibits the growth and proliferation of cancer cells. In Alzheimer's disease, the closure of the KATP channel leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which reduces beta-amyloid deposition and improves cognitive function. In epilepsy, the closure of the KATP channel leads to the inhibition of neuronal excitability and the reduction of seizure activity.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects. In pancreatic beta cells, CES stimulates insulin secretion by closing the KATP channel and depolarizing the cell membrane. In cancer cells, CES inhibits cell growth and proliferation by activating the AMPK pathway. In Alzheimer's disease, CES reduces beta-amyloid deposition and improves cognitive function by activating the PI3K/Akt pathway. In epilepsy, CES reduces seizure activity by inhibiting neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CES is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. CES has also shown to have low toxicity and high selectivity for cancer cells. However, CES has some limitations for lab experiments. CES is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. CES also has poor water solubility, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for CES research. One of the directions is to investigate the pharmacokinetic and pharmacodynamic properties of CES in vivo. Another direction is to study the potential therapeutic applications of CES in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel formulations and delivery systems for CES could improve its water solubility and bioavailability.
Métodos De Síntesis
CES can be synthesized using a multistep reaction process. The synthesis involves the reaction of N-ethyl-N-cyclohexylglycine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclohexyl isocyanate to yield the final product, N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide.
Aplicaciones Científicas De Investigación
CES has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. In cancer research, CES has shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, CES has shown to improve cognitive function and reduce beta-amyloid deposition in the brain. In epilepsy research, CES has shown to reduce seizure activity and increase the threshold for seizure induction.
Propiedades
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-2-18-16(20)12-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h8-11,14H,2-7,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRODCQQQXQFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)



![2-amino-6'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5066073.png)
![ethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5066077.png)
![5-(2-bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5066081.png)
![3-[(3-methylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5066093.png)
![N-(4-methoxyphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5066096.png)
![N-(2-{4-[(allylamino)carbonothioyl]-1-piperazinyl}ethyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B5066097.png)
![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066111.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-phenylbenzamide](/img/structure/B5066128.png)